N-(4-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
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Description
N-(4-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H21FN4O2S2 and its molecular weight is 444.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes in the biological processes they are involved in . The presence of the fluorophenyl and piperazine groups in the compound may enhance its binding affinity to its targets, thereby modulating their activity.
Pharmacokinetics
Thiazole derivatives are generally known to have good pharmacokinetic properties . The presence of the fluorophenyl and piperazine groups in the compound may influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Properties
IUPAC Name |
N-[4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2S2/c22-15-3-6-17(7-4-15)25-9-11-26(12-10-25)19(27)8-5-16-14-30-21(23-16)24-20(28)18-2-1-13-29-18/h1-4,6-7,13-14H,5,8-12H2,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAXBXNGZJDZJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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